4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole
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Overview
Description
4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethyl hydrazine with 1,3-diketones to form the pyrazole ring, followed by iodination at the 3-position using iodine or an iodine-containing reagent under appropriate conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 4-(Cyclohexylmethyl)-3-azido-1H-pyrazole, while coupling with a phenylboronic acid would produce a biaryl derivative.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the iodine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-1H-pyrazole: Lacks the cyclohexylmethyl group, which can affect its solubility and interaction with molecular targets.
4-(Cyclohexylmethyl)-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
The unique combination of the cyclohexylmethyl group and the iodine atom in 4-(Cyclohexylmethyl)-3-iodo-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C10H15IN2 |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-5-iodo-1H-pyrazole |
InChI |
InChI=1S/C10H15IN2/c11-10-9(7-12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,12,13) |
InChI Key |
XRWQPSPNCWHIME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(NN=C2)I |
Origin of Product |
United States |
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